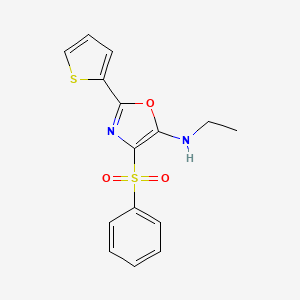

![molecular formula C10H9ClO5S B2370568 (2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid CAS No. 610258-89-4](/img/structure/B2370568.png)

(2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

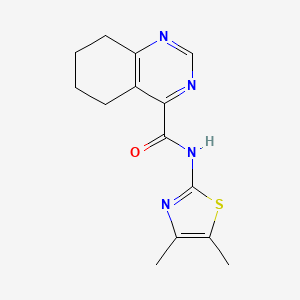

“(2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid” is a unique chemical compound with the empirical formula C10H9ClO5S and a molecular weight of 276.69 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string for this compound is COc1ccc (\C=C\C (O)=O)cc1S (Cl) (=O)=O . This notation provides a way to represent the structure of the chemical using ASCII strings.Scientific Research Applications

Synthesis and Reaction Mechanisms

- The synthesis of related compounds, such as 3-(4-methoxyphenylazo)acrylic acid, involves starting materials like 4-methoxylphenylhydrazine hydrochloride, leading to various derivatives through novel reactions. The mechanism of these reactions is influenced by the substituents on the benzene ring, demonstrating the chemical versatility of these compounds (Liu et al., 2009).

Corrosion Inhibition

- Acrylamide derivatives related to (2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid have been studied for their role in corrosion inhibition. These compounds are effective in protecting metals like copper in acidic environments. The use of electrochemical methods to study these derivatives demonstrates their potential in industrial applications (Abu-Rayyan et al., 2022).

Medical Applications

- Modified acrylic acid derivatives have been explored for their antibacterial and antifungal activities. These activities make them suitable for various medical applications, including possibly in hydrogels and other polymeric materials (Aly & El-Mohdy, 2015).

Material Science and MOFs

- Derivatives of (2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid have been used in the rational design of metal-organic frameworks (MOFs). These MOFs, constructed from modified aromatic amino acids, show potential in applications like nonlinear optics due to their unique properties (Xie et al., 2007).

Synthesis of New Compounds

- Research has been conducted on synthesizing various derivatives of Danshensu, including compounds like 3-(3,4-dimethoxyphenyl)-2-hydroxyacrylic acid, which shows the scope of chemical synthesis and potential pharmaceutical applications (Fang-gan, 2015).

Electron Donor Properties

- Studies have identified certain acrylic acid derivatives as efficient electron donors, with significant antiradical and antioxidant properties. This characteristic makes them valuable in the design of bioactive substances for potential chemoprotective activities (Vacek et al., 2020).

Optoelectronic Properties

- Theoretical studies of related compounds like 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid reveal significant insights into their structural, optoelectronic, and thermodynamic properties. These findings highlight their potential in applications like dyes for DSSCs and nonlinear optical materials (Fonkem et al., 2019).

Adhesive Properties

- The addition of components like 4-MET in acrylic resins has shown to improve bond strength to materials like enamel, indicating potential dental applications (Hotta et al., 1992).

Safety and Hazards

properties

IUPAC Name |

(E)-3-(3-chlorosulfonyl-4-methoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO5S/c1-16-8-4-2-7(3-5-10(12)13)6-9(8)17(11,14)15/h2-6H,1H3,(H,12,13)/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKNRKFUULYNRF-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethylphenyl)-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2370485.png)

![2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2370496.png)

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2370497.png)

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2370498.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2370501.png)

![7-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2370505.png)

![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2370506.png)